molecular formula C11H6Br2N2O B012169 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol CAS No. 101927-49-5

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B012169
CAS No.: 101927-49-5
M. Wt: 341.99 g/mol
InChI Key: UNIUKKWPGRGSRQ-UHFFFAOYSA-N
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Description

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a pyridoindole core with bromine atoms at positions 5 and 7 and a hydroxyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol typically involves the bromination of a suitable indole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The hydroxyl group can be introduced through a subsequent hydroxylation step using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

    Substitution: Sodium methoxide in methanol for methoxy substitution or sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-one.

    Reduction: Formation of 9H-pyrido[3,4-b]indol-6-ol.

    Substitution: Formation of 5,7-dimethoxy-9H-pyrido[3,4-b]indol-6-ol or 5,7-diazido-9H-pyrido[3,4-b]indol-6-ol.

Scientific Research Applications

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The bromine atoms and hydroxyl group may play a role in binding to these targets, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-β-carboline: Similar structure but lacks bromine atoms.

    6-hydroxynorharman: Another indole derivative with a hydroxyl group but different substitution pattern.

Uniqueness

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is unique due to the presence of bromine atoms at positions 5 and 7, which can significantly influence its chemical reactivity and biological activity. The combination of bromine atoms and a hydroxyl group makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

101927-49-5

Molecular Formula

C11H6Br2N2O

Molecular Weight

341.99 g/mol

IUPAC Name

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C11H6Br2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H

InChI Key

UNIUKKWPGRGSRQ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br

Canonical SMILES

C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br

101927-49-5

Synonyms

7-bromoeudistomine D
bromo-eudistomin D

Origin of Product

United States

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